molecular formula C11H15N3O B2525880 1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile CAS No. 2034456-98-7

1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile

Cat. No. B2525880
CAS RN: 2034456-98-7
M. Wt: 205.261
InChI Key: IASZRBPVUFSZEC-UHFFFAOYSA-N
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Description

The compound “1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.261. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazole derivatives have been the subject of significant research due to their wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a five-membered heterocyclic ring commonly found in commercially available drugs. Researchers have explored novel synthetic strategies to create isoxazoles without relying on costly metal catalysts. The metal-free synthetic routes for isoxazole synthesis are gaining prominence due to their eco-friendliness and reduced waste generation . 1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile could serve as a valuable scaffold for designing new drug candidates.

Antimicrobial Properties

While specific studies on this compound are scarce, related isoxazoles have demonstrated antimicrobial activity. For instance, 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles exhibited fungicidal activity against various fungal strains . Investigating the antimicrobial potential of our compound could be worthwhile.

Biodegradation and Environmental Applications

Interestingly, 3-Amino-5-methylisoxazole is a major intermediate formed during the biodegradation of sulfamethoxazole by certain bacteria. Additionally, it plays a role in the photocatalytic degradation of sulfamethoxazole . Understanding its behavior in environmental contexts could contribute to pollution control strategies.

Organic Synthesis and Chemical Diversity

The synthesis of diverse heterocyclic molecules is crucial for expanding the chemical space accessible to medicinal chemists. By incorporating 1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile into combinatorial libraries, researchers can explore its interactions with biological targets . This approach aids drug discovery efforts.

Crystallography and Structural Studies

Researchers have synthesized novel compounds related to isoxazoles, including N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin . Single-crystal X-ray diffraction analysis confirmed its molecular structure . Investigating crystal structures provides insights into reactivity and binding modes.

Mechanism of Action

While the specific mechanism of action for “1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile” is not explicitly mentioned in the search results, it is known that isoxazole derivatives exhibit a wide range of biological activities. This suggests that the compound could potentially interact with various biological targets .

properties

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-6-11(15-13-9)8-14-4-2-10(7-12)3-5-14/h6,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZRBPVUFSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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